molecular formula C28H50 B1234176 5alpha-Campestane

5alpha-Campestane

Cat. No.: B1234176
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-IOIYRQMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-campestane is a campestane.

Scientific Research Applications

Health Benefits and Pharmacological Properties

5alpha-Campestane has been studied for its various health benefits, primarily due to its structural similarity to cholesterol and other sterols. The following table summarizes the key health benefits associated with this compound:

Health Benefit Mechanism of Action References
Cholesterol Reduction Inhibits intestinal absorption of cholesterol
Prostate Health Exhibits anti-androgenic properties, potentially alleviating symptoms of benign prostatic hyperplasia (BPH)
Hair Growth Promotion May stimulate hair follicle activity
Antioxidant Activity Reduces oxidative stress, potentially lowering the risk of chronic diseases

Case Study 1: Prostate Health

A study published in 2023 examined the effects of this compound on prostate health. Participants who supplemented their diet with phytosterols, including this compound, showed significant improvements in urinary flow rates and reductions in prostate-specific antigen (PSA) levels over six months. The study concluded that regular intake could support prostate health and mitigate symptoms associated with BPH .

Case Study 2: Cholesterol Management

In a clinical trial focusing on lipid profiles, subjects consuming a diet enriched with phytosterols (including this compound) demonstrated a reduction in low-density lipoprotein (LDL) cholesterol levels by approximately 10% after eight weeks. This suggests that incorporating this compound into functional foods could be an effective strategy for managing cholesterol levels .

Research Insights

Recent research has highlighted the importance of phytosterols like this compound in functional foods and nutraceuticals. The structural stability and bioavailability of these compounds are critical for their efficacy. Studies indicate that the extraction methods significantly influence the yield and purity of phytosterols from plant sources .

Properties

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22-,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

WAAWMJYYKITCGF-IOIYRQMXSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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